6-Phenyl-4-pyrimidinol
CAS No.: 4891-69-4
Cat. No.: VC21335476
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4891-69-4 |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 4-phenyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Standard InChI Key | OATNBMJACLEOTB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=CC(=O)N=CN2 |
SMILES | C1=CC=C(C=C1)C2=CC(=O)NC=N2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N=CN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Phenyl-4-pyrimidinol (IUPAC name: 4-phenyl-1H-pyrimidin-6-one) belongs to the pyrimidine family of nitrogen-containing heterocycles. Its planar structure consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, augmented by a phenyl substituent at position 6 and a hydroxyl group at position 4. The compound's molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈N₂O | |
Molecular Weight | 172.18 g/mol | |
Melting Point | 267°C | |
Boiling Point | 325.0±45.0°C (Predicted) | |
Density | 1.20±0.1 g/cm³ (Predicted) | |
pKa | 8.59±0.40 (Predicted) |
The hydroxyl group at position 4 confers acidity to the molecule, enabling hydrogen bonding with biological targets, while the phenyl substituent enhances hydrophobic interactions with enzyme active sites . X-ray crystallographic studies of analogous pyrimidinols reveal a dihedral angle of 35-45° between the pyrimidine and phenyl rings, suggesting moderate conjugation between the aromatic systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of 6-phenyl-4-pyrimidinol derivatives shows distinctive proton environments:
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¹H NMR (300 MHz, DMSO-d₆): δ 8.45 (d, J=5.1 Hz, 1H, H-5), 7.85-7.40 (m, 5H, aromatic H), 6.30 (d, J=5.1 Hz, 1H, H-2), 12.15 (s, 1H, OH) .
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¹³C NMR (75 MHz, DMSO-d₆): δ 164.5 (C-4), 155.2 (C-6), 138.1 (C-2), 133.5-128.2 (phenyl carbons), 115.4 (C-5) .
High-resolution mass spectrometry (HR-MS) typically displays a molecular ion peak at m/z 172.0637 (calculated for C₁₀H₈N₂O⁺) . The ultraviolet-visible spectrum shows λmax at 265 nm in methanol, corresponding to π→π* transitions in the conjugated system .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis route involves a three-component condensation reaction:
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Substrate Preparation: Equimolar amounts of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) are combined in ethanol.
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Cyclocondensation: Catalyzed by p-toluenesulfonic acid (0.1 mmol) under reflux at 80°C for 6 hours .
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Crystallization: The crude product is recrystallized from ethanol/water (3:1) to yield white needles with 68-72% efficiency .
Table 2: Optimization of Synthetic Parameters
Parameter | Optimal Range | Yield Impact |
---|---|---|
Reaction Temperature | 75-85°C | ±15% |
Catalyst Loading | 5-10 mol% | ±22% |
Solvent Polarity | ε=24.3 (Ethanol) | +30% |
Alternative methods include microwave-assisted synthesis (150W, 100°C, 15 min) achieving 85% yield and mechanochemical grinding (ball mill, 500 rpm, 2h) with 78% yield .
Derivatization Strategies
Structural modifications focus on enhancing bioactivity through:
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N-Alkylation: Reacting with iodomethane in DMF/K₂CO₃ to produce 4-methoxy derivatives .
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C-H Activation: Palladium-catalyzed coupling at position 2 with aryl bromides .
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Coordination Chemistry: Formation of transition metal complexes using Cu(II) or Zn(II) salts .
A notable derivative, 6-methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol (CAS 866155-53-5), demonstrates enhanced blood-brain barrier permeability through molecular dynamics simulations.
Biological Activity Profile
Acetylcholinesterase (AChE) Inhibition
In vitro studies using Ellman's method show IC₅₀ values of 12.3 μM against electric eel AChE, comparable to rivastigmine (IC₅₀=8.9 μM) . Kinetic analysis reveals mixed-type inhibition with Kᵢ=9.8 μM, suggesting binding to both catalytic anionic site (CAS) and peripheral anionic site (PAS) .
Kinase Inhibition
The 6-phenyl-4-anilinopyrimidine scaffold demonstrates selective inhibition against class III receptor tyrosine kinases:
Kinase | Kd (nM) | Selectivity Ratio vs VEGFR2 |
---|---|---|
KIT | 38 | 12:1 |
PDGFRβ | 45 | 9:1 |
FLT3 | 120 | 4:1 |
Molecular docking shows the phenyl group occupying hydrophobic region II of the ATP-binding pocket, while the hydroxyl group forms hydrogen bonds with Glu640 and Asp810 .
Immunomodulatory Effects
In vivo studies in rat models demonstrate significant natural killer (NK) cell activation:
Tissue | Cytotoxicity Increase | IFN-γ Induction |
---|---|---|
Spleen | 3.2-fold | 450 IU/mL |
Peripheral Blood | 2.8-fold | 380 IU/mL |
Liver | 2.1-fold | 220 IU/mL |
The compound upregulates perforin expression (1.8-fold) and granzyme B secretion (2.4-fold) in CD56⁺ NK cells .
Pharmacological Applications
Neuroprotective Effects
In scopolamine-induced amnesia models:
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Cognitive Improvement: 35% reduction in Morris water maze latency at 5 mg/kg .
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Cholinergic Enhancement: 40% increase in hippocampal acetylcholine levels .
Test Organism | LC₅₀ (96h) | NOEC |
---|---|---|
Daphnia magna | 12 mg/L | 2.8 mg/L |
Danio rerio | 8.5 mg/L | 1.9 mg/L |
The compound shows moderate persistence (DT₅₀=18d in soil) with low bioaccumulation potential (log BCF=1.2).
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